Furanocoumarini angolari

Angular furanocoumarins are a class of natural products found in various plants, particularly in members of the Umbelliferae family such as psoralens. These compounds exhibit unique angular furocoumarin structures, characterized by the fusion of a benzene ring with a furan ring at an angle, hence their name. Furanocoumarins play crucial roles in plant biology and are known for their photosensitizing properties.

In the context of pharmaceuticals, angular furanocoumarins have been explored for their potential as anti-inflammatory agents and antimicrobial compounds due to their ability to interact with DNA upon exposure to ultraviolet light. However, these compounds can also cause phototoxicity, leading to skin irritation or burns if exposed to sunlight.

Their structure-activity relationships are of particular interest in the development of new therapeutic agents. Research into furanocoumarins continues as scientists seek to harness their biological activities while mitigating adverse effects.

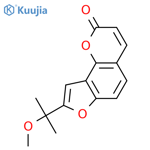

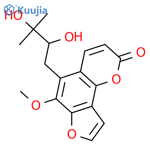

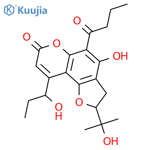

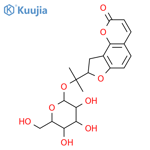

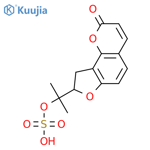

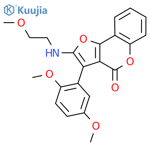

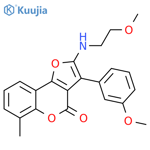

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

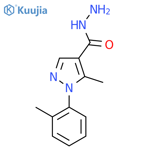

|

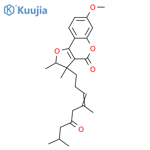

Pallidone B | 264622-01-7 | C25H32O5 |

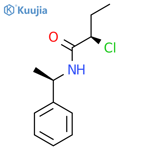

|

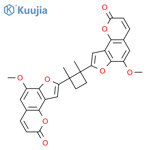

Ochrocarpin F; 1'-Epimer | 445461-88-1 | C24H30O8 |

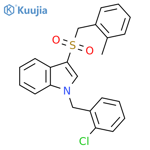

|

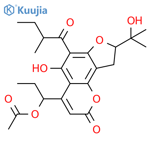

Oledicoumarin | 1860885-62-6 | C30H24O8 |

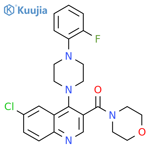

|

Oroselol; Me ether | 3762-65-0 | C15H14O4 |

|

6-Methoxy-5-(3-methyl-2-butenyl)-2H-furo[2,3-h][1]benzopyran-2-one; 2',3'-Dihydro, 2',3'-dihydroxy | 342371-94-2 | C17H18O6 |

|

Cyclonormammein; 1'S-Hydroxy | 910099-30-8 | C21H26O7 |

|

Dihydrooroselol; (R)-form, O-β-D-Glucopyranoside | 1045863-22-6 | C20H24O9 |

|

Dihydrooroselol; (S)-form, O-Sulfo | 1240515-84-7 | C14H14O7S |

|

3-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)amino-4H-furo3,2-cchromen-4-one | 938037-00-4 | C22H21NO6 |

|

2-(2-methoxyethyl)amino-3-(3-methoxyphenyl)-6-methyl-4H-furo3,2-cchromen-4-one | 938032-30-5 | C22H21NO5 |

Letteratura correlata

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

Fornitori consigliati

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati